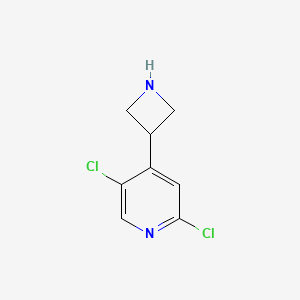
4-(Azetidin-3-yl)-2,5-dichloropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Azetidin-3-yl)-2,5-dichloropyridine is a heterocyclic compound that features both an azetidine ring and a dichloropyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yl)-2,5-dichloropyridine typically involves the formation of the azetidine ring followed by its attachment to the dichloropyridine moiety. One common method involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component . Another approach is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods
For industrial-scale production, green and cost-effective methods are preferred. One such method involves the use of commercially available starting materials and environmentally friendly reagents. For example, the synthesis of quaternary heterocyclic intermediates can be achieved through green oxidation reactions in microchannel reactors .
Análisis De Reacciones Químicas
Types of Reactions
4-(Azetidin-3-yl)-2,5-dichloropyridine can undergo various types of chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can modify the pyridine ring or the azetidine ring.
Substitution: Halogen atoms in the dichloropyridine moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azetidine ring can yield oxetane derivatives, while substitution reactions can introduce various functional groups into the dichloropyridine moiety .
Aplicaciones Científicas De Investigación
4-(Azetidin-3-yl)-2,5-dichloropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: The compound is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(Azetidin-3-yl)-2,5-dichloropyridine involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity. The dichloropyridine moiety can enhance the compound’s binding affinity and specificity for its targets .
Comparación Con Compuestos Similares
4-(Azetidin-3-yl)-2,5-dichloropyridine can be compared with other similar compounds, such as:
4-(Azetidin-3-yl)benzonitrile hydrochloride: This compound features a benzonitrile moiety instead of a dichloropyridine moiety.
3-(Benzyloxy)azetidine hydrochloride: This compound has a benzyloxy group attached to the azetidine ring.
3-(3-Methoxyphenyl)azetidine hydrochloride: This compound contains a methoxyphenyl group attached to the azetidine ring.
The uniqueness of this compound lies in its dichloropyridine moiety, which imparts distinct chemical and biological properties compared to other azetidine derivatives.
Propiedades
Fórmula molecular |
C8H8Cl2N2 |
|---|---|
Peso molecular |
203.07 g/mol |
Nombre IUPAC |
4-(azetidin-3-yl)-2,5-dichloropyridine |
InChI |
InChI=1S/C8H8Cl2N2/c9-7-4-12-8(10)1-6(7)5-2-11-3-5/h1,4-5,11H,2-3H2 |
Clave InChI |
JCIYVIZMIIJIMT-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=CC(=NC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13525050.png)






![1-(pyridin-2-yl)-4-[(2S)-pyrrolidine-2-carbonyl]piperazine dihydrochloride](/img/structure/B13525105.png)


![(4H-thieno[2,3-c]chromen-4-yl)methanamine](/img/structure/B13525120.png)



